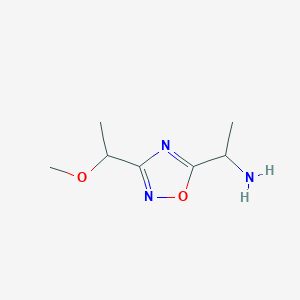

1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine

Description

Properties

IUPAC Name |

1-[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-4(8)7-9-6(10-12-7)5(2)11-3/h4-5H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGLYKNVQICAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC(=N1)C(C)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can produce simpler oxadiazole compounds.

Scientific Research Applications

1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The nature and position of substituents on the oxadiazole ring significantly influence chemical reactivity and biological activity. Below is a comparative analysis:

Key Insight : The methoxyethyl group in the target compound provides a balance between lipophilicity and polarity, distinguishing it from simpler alkyl or aryl substitutions .

Functional Group Modifications

Functional groups attached to the oxadiazole ring dictate interactions with biological targets:

Key Insight : The ethanamine group in the target compound enables hydrogen bonding with biological targets, while the methoxyethyl group enhances membrane permeability .

Structural Analogues in Drug Development

Several analogues with modified cores or extended chains have been explored:

| Compound Name | Structure | Unique Features | Reference |

|---|---|---|---|

| N-{3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(2-methoxyphenyl)ethanamine | Benzyl-linked oxadiazole | Dual methoxy groups improve selectivity for serotonin receptors. | |

| 1-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | Fused thienopyrimidine core | Complex structure with potential anticancer activity. | |

| 2-(5-Ethyl-1,2-oxazol-4-yl)ethan-1-amine | Isoxazole ring instead of oxadiazole | Altered electronic properties affect receptor binding kinetics. |

Biological Activity

1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 157.20 g/mol. The compound features a 1,2,4-oxadiazole ring which is known for its potential in medicinal chemistry due to its ability to interact with various biological targets.

Antitumor Activity

Recent studies have shown that oxadiazole derivatives exhibit significant antitumor properties. For instance, a related compound demonstrated potent antitumor activity against human umbilical vein endothelial cells (HUVECs), inducing apoptosis through the inhibition of the MetAP2 pathway . This suggests that this compound may also possess similar properties.

The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with specific cellular pathways. For example:

- Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by targeting critical proteins involved in cell cycle regulation .

- NLRP3 Inhibition : Some oxadiazole derivatives have been identified as inhibitors of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses and cancer progression .

Case Studies and Research Findings

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process may include:

- Formation of the oxadiazole ring through condensation reactions.

- Subsequent amination to introduce the ethanamine group.

Q & A

Q. Key Variables :

- Catalysts : Triethylamine or DBU for deprotonation.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.

- Time : 12–24 hours for complete conversion.

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyethyl protons at δ 3.3–3.5 ppm, oxadiazole carbons at 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Data Interpretation : Discrepancies in spectral data may indicate regioisomeric byproducts, necessitating re-optimization of synthetic steps .

What role does the methoxyethyl substituent play in modulating biological activity compared to alkyl or aryl analogs?

Advanced Research Question

The methoxyethyl group enhances solubility and metabolic stability compared to hydrophobic analogs (e.g., ethyl or phenyl derivatives). For instance:

| Substituent | LogP | Aqueous Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| Methoxyethyl | 1.2 | 8.5 | 0.45 |

| Ethyl | 2.1 | 3.2 | 1.8 |

| Phenyl | 3.5 | 0.7 | >10 |

Data adapted from oxadiazole derivatives in and .

The methoxy group’s electron-donating properties may improve target binding affinity in enzyme inhibition assays .

How can computational methods predict interactions between this compound and biological targets?

Advanced Research Question

Molecular Docking : Software like AutoDock Vina models binding poses with proteins (e.g., kinases). The oxadiazole ring’s nitrogen atoms form hydrogen bonds with catalytic lysine residues, while the methoxyethyl group occupies hydrophobic pockets .

MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA: −35 kcal/mol) .

Validation : Cross-validate predictions with SPR (surface plasmon resonance) binding assays to confirm KD values .

How should researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question

Discrepancies often arise from:

- Assay Conditions : Variability in pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using CLSI guidelines.

- Structural Analog Interference : Impurities from incomplete purification (e.g., regioisomers) may skew results. Use orthogonal analytical methods (HPLC + HRMS) .

- Target Selectivity : Screen against related enzymes (e.g., COX-2 vs. COX-1) to rule off-target effects .

What challenges arise in designing enantioselective syntheses for chiral derivatives of this compound?

Advanced Research Question

Chiral centers at the ethanamine moiety require asymmetric synthesis:

- Catalysts : Chiral Ru or Pd catalysts for hydrogenation (e.g., Noyori-type) achieve >90% enantiomeric excess (ee) .

- Purification : Chiral HPLC (Chiralpak AD-H column) separates enantiomers.

- Stability : Assess racemization risks under physiological conditions (pH 7.4, 37°C) via circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.